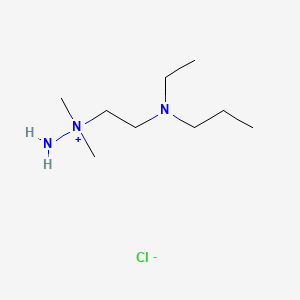
EINECS 242-755-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 242-755-0 is a chemical compound with the molecular formula C9H24ClN3 and a molecular weight of 209.75996 g/mol . This compound is known for its unique structure, which includes an ethylpropylamino group and a dimethylhydrazinium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 242-755-0 typically involves the reaction of ethylpropylamine with 1,1-dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .
化学反応の分析
Types of Reactions
EINECS 242-755-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines and hydrazines.
Substitution: Formation of substituted hydrazinium compounds.
科学的研究の応用
EINECS 242-755-0 is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of EINECS 242-755-0 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Propanamine, N-ethyl-: Similar in structure but lacks the dimethylhydrazinium chloride moiety.
Ethylpropylamine: Shares the ethylpropylamino group but differs in overall structure.
Uniqueness
EINECS 242-755-0 is unique due to its combination of an ethylpropylamino group and a dimethylhydrazinium chloride moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
特性
CAS番号 |
19014-41-6 |
|---|---|
分子式 |
C9H24ClN3 |
分子量 |
209.762 |
IUPAC名 |
amino-[2-[ethyl(propyl)amino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H24N3.ClH/c1-5-7-11(6-2)8-9-12(3,4)10;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WFFPWUJDOLBPSL-UHFFFAOYSA-M |
SMILES |
CCCN(CC)CC[N+](C)(C)N.[Cl-] |
同義語 |
1-[2-(ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















